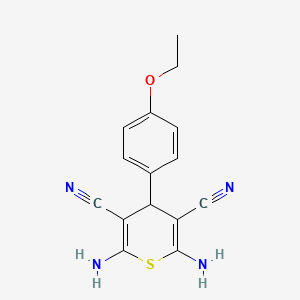

![molecular formula C17H21N3O3S B5524441 N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)

N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that have garnered interest due to their unique structural features and potential biological activities. Its complex nomenclature reflects a structure that incorporates elements such as a benzothiazole ring, a cyclohexanecarboxamide moiety, and specific functional groups that impart distinct chemical properties.

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves multi-step chemical reactions, including Ugi reactions followed by subsequent transformations to achieve the desired structural complexity. Notably, compounds like N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have been synthesized and studied for their cytotoxic and antimicrobial activities, indicating a methodological framework for synthesizing similar compounds (Nam et al., 2010).

Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Activities

A study on the synthesis and evaluation of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, highlighted their significant cytotoxicity against cancer cell lines (A549, MCF7-MDR, HT1080) and moderate inhibitory effects on bacterial and fungal growth. This suggests the potential utility of such compounds in developing anticancer and antimicrobial agents (Nam et al., 2010).

Neuroprotective Effects

Research into benzothiazole derivatives has also explored their neuroprotective properties. For example, compounds designed around benzothiazole structures have shown promising results in models of neurological diseases, offering pathways for the development of treatments for conditions like stroke and neurodegeneration. This is exemplified by studies focusing on the synthesis and activity of specific benzothiazole derivatives, indicating their role in apoptosis induction in leukemia cells through mitochondrial and caspase-dependent pathways, which could be leveraged for neuroprotection (Repický et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives have found applications as corrosion inhibitors for metals, offering protection against degradation in aggressive environments. An experimental study demonstrated the effectiveness of certain benzothiazole compounds in inhibiting corrosion of carbon steel in acidic solutions. This research outlines the potential of these compounds in extending the life of metal structures and components through chemical means (Hu et al., 2016).

Liquid Crystal Applications

The synthesis of new Schiff base ester liquid crystals with a benzothiazole core has been reported, where the benzothiazole derivatives exhibited liquid crystalline properties. These materials could be useful in the development of display technologies and optical devices, indicating the versatility of benzothiazole compounds in materials science (Ha et al., 2010).

Propriétés

IUPAC Name |

N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-23-12-7-8-13-14(9-12)24-17(19-13)20-15(21)10-18-16(22)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLWIUIVLFTTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CNC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)